N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the Thiomorpholine Ring: This step involves the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.
Oxane Ring Formation: The oxane ring is synthesized through cyclization reactions involving appropriate diols or epoxides.
Adamantane Core Attachment: The adamantane core is introduced through nucleophilic substitution reactions, where the adamantane derivative reacts with the intermediate compounds.
Final Coupling Reaction: The final step involves coupling the thiomorpholine and oxane intermediates with the adamantane core, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}adamantane-1-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-Dioxo-thiomorpholin-4-yl)-4-methyl-benzenesulfonamide
- N’-[(4-thiomorpholin-4-yl-4-oxanyl)methyl]oxamide
- N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(thiophen-3-yl)benzamide
Uniqueness
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}adamantane-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the adamantane core enhances its stability and lipophilicity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H34N2O2S |
---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H34N2O2S/c24-19(20-12-16-9-17(13-20)11-18(10-16)14-20)22-15-21(1-5-25-6-2-21)23-3-7-26-8-4-23/h16-18H,1-15H2,(H,22,24) |
InChI Key |
UDIYTNQPNPWSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCSCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.